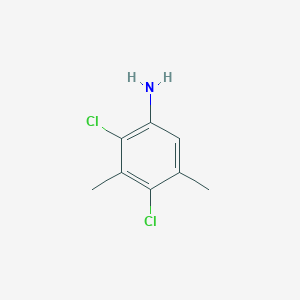
2,4-Dichloro-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3,5-dimethylaniline: is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of aniline, where two chlorine atoms and two methyl groups are substituted on the benzene ring. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 2,4-dichloro-3,5-dimethylbenzene to form the corresponding nitro compound, followed by reduction to yield 2,4-dichloro-3,5-dimethylaniline.
Direct Amination: Another approach is the direct amination of 2,4-dichloro-3,5-dimethylbenzene using ammonia or primary amines under suitable conditions.
Industrial Production Methods: Industrial production often involves large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions typically convert nitro groups to amines, as seen in the preparation methods.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 2,4-Dichloro-3,5-dimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and pharmaceuticals .
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis .
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism by which 2,4-dichloro-3,5-dimethylaniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions . In biological systems, its activity is determined by its interaction with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the methyl groups.
3,5-Dichloroaniline: Similar but with chlorine atoms in different positions.
2,4-Dimethylaniline: Similar but without chlorine atoms.
Uniqueness: 2,4-Dichloro-3,5-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and applications. The combination of these substituents provides distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2,4-dichloro-3,5-dimethylaniline |
InChI |
InChI=1S/C8H9Cl2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 |
InChI Key |
JDFAACGMVGLIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



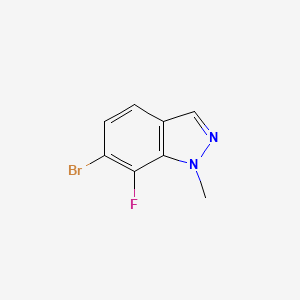
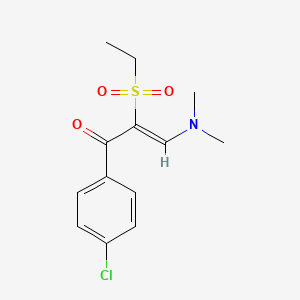

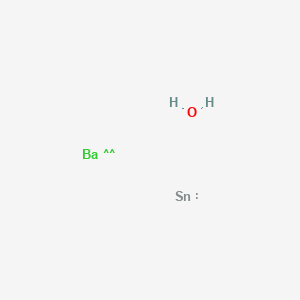

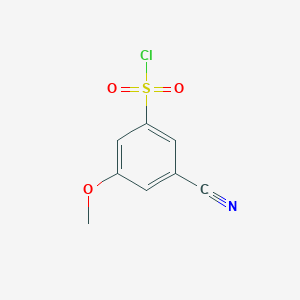
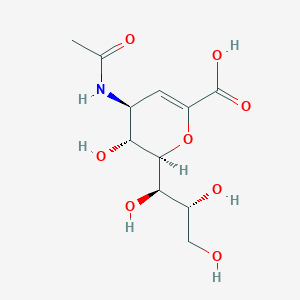
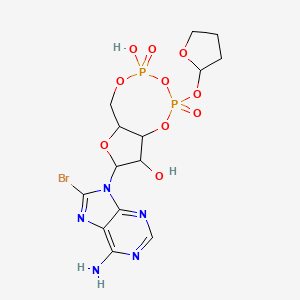
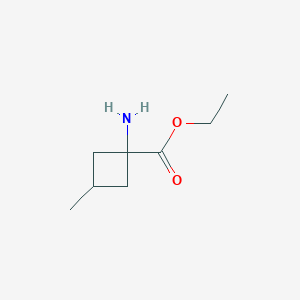
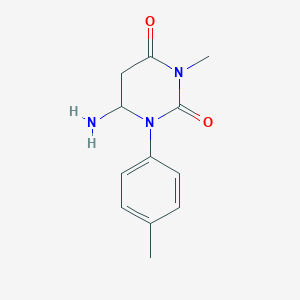
![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
![Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
